6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions, followed by de-Boc and cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and exhibits comparable biological activities.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring, known for its medicinal applications.
Uniqueness
6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in scientific research.
Properties
CAS No. |
459789-69-6 |
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Molecular Formula |
C14H11ClN4O4 |
Molecular Weight |
334.71 g/mol |
IUPAC Name |
6-[[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H11ClN4O4/c15-7-3-1-2-4-9(7)19-12(21)5-8(13(19)22)16-10-6-11(20)18-14(23)17-10/h1-4,6,8H,5H2,(H3,16,17,18,20,23) |
InChI Key |
JXERPFJWDKQVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)NC3=CC(=O)NC(=O)N3 |
solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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